molecular formula C17H12Cl2N2O2S B2417937 N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide CAS No. 476285-28-6

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide

Cat. No.: B2417937
CAS No.: 476285-28-6
M. Wt: 379.26
InChI Key: FLRLVAXGKZCWDW-UHFFFAOYSA-N
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Description

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is a synthetic heterocyclic compound designed for research purposes. It belongs to a class of molecules featuring a 1,3-thiazole core, which is a privileged structure in medicinal chemistry known for its diverse biological activities . The specific structure incorporates a 2,5-dichlorophenyl group at the 4-position of the thiazole ring and a phenoxyacetamide moiety at the 2-position. This molecular architecture is of significant interest in the investigation of new pharmacological agents. Compounds with analogous structures, particularly those containing both the thiazole and acetamide functional groups, have demonstrated promising in vitro antibacterial activities against various phytopathogenic bacteria, such as Xanthomonas oryzae pv. oryzae (Xoo) . Research on similar derivatives has shown that the nature and position of substituents on the phenyl rings are critical for antibacterial efficacy, with electron-withdrawing groups like chlorine and fluorine often enhancing activity . Furthermore, such structures are also explored for their potential nematicidal properties . The mechanism of action for related molecules is believed to involve interactions with bacterial cellular machinery; for instance, a close analog was found to cause cell membrane rupture in pathogenic bacteria, as confirmed by scanning electron microscopy (SEM) studies . This product is intended for chemical and biological research applications, including as a building block for the synthesis of more complex molecules or for use in antimicrobial and nematicidal screening assays. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O2S/c18-11-6-7-14(19)13(8-11)15-10-24-17(20-15)21-16(22)9-23-12-4-2-1-3-5-12/h1-8,10H,9H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRLVAXGKZCWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and purification techniques to achieve higher yields and purity.

Chemical Reactions Analysis

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.

Biological Activity

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for contributing to various biological activities. The presence of the dichlorophenyl group enhances its pharmacological properties. Here is a summary of its structural characteristics:

Property Description
IUPAC Name This compound
Molecular Formula C16H14Cl2N2O2S
Molecular Weight 367.26 g/mol
Solubility Soluble in organic solvents; limited solubility in water

The biological activity of this compound is attributed to its interaction with specific molecular targets. The thiazole moiety can modulate enzyme activity or receptor functions, leading to various pharmacological effects. Research indicates that this compound may inhibit certain pathways involved in cancer progression and microbial resistance.

Antimicrobial Activity

Studies have shown that thiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacteria and fungi, demonstrating effectiveness in inhibiting growth. For instance:

  • Bacterial Inhibition : In vitro studies revealed that the compound has potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. The following findings were reported:

  • Cell Line Studies : In assays using human cancer cell lines (e.g., A431 and HT29), the compound exhibited cytotoxic effects with IC50 values ranging from 1.61 to 1.98 µg/mL, indicating strong potential as an anticancer agent .
  • Mechanistic Insights : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Case Study 1: Antiviral Properties

A recent study explored the antiviral potential of thiazole derivatives against human adenovirus (HAdV). The lead compound exhibited selective inhibition with an IC50 of 0.27 µM against HAdV replication while maintaining low cytotoxicity (CC50 = 156.8 µM) . This highlights the therapeutic promise of thiazole-based compounds in treating viral infections.

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship revealed that modifications on the thiazole ring significantly impact biological activity. Compounds with electron-withdrawing groups showed enhanced potency against cancer cell lines . This information is crucial for guiding future synthetic efforts aimed at optimizing therapeutic efficacy.

Q & A

Q. What are the common synthetic routes for N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring followed by acylation. Key steps include:

  • Thiazole core synthesis : Reacting 2-amino-thiazole derivatives with 2,5-dichlorophenyl-substituted ketones or aldehydes under reflux conditions in polar aprotic solvents (e.g., DMF or DCM) .
  • Acylation : Coupling the thiazole intermediate with phenoxyacetyl chloride using a base (e.g., triethylamine) to form the acetamide bond .
  • Purification : Column chromatography or recrystallization from solvents like methanol or dichloromethane .

Q. Table 1: Representative Synthetic Steps

StepReagents/ConditionsPurposeYield Range
Thiazole formation2-amino-thiazole, 2,5-dichlorophenyl ketone, DMF, 80°C, 12hCore structure assembly60-75%
AcylationPhenoxyacetyl chloride, Et₃N, DCM, 0°C → RT, 4hAcetamide bond formation70-85%
PurificationSilica gel chromatography (hexane:EtOAc 3:1)Isolation of pure product>95% purity

Q. Which analytical techniques are essential for characterizing its structure?

Structural confirmation requires a combination of spectroscopic and crystallographic methods:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon connectivity, particularly for the thiazole ring and dichlorophenyl groups .
  • Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolve stereochemical ambiguities and confirm dihedral angles between aromatic rings (e.g., thiazole vs. dichlorophenyl planes) .
  • IR spectroscopy : Identify functional groups (e.g., C=O stretch in acetamide at ~1650 cm⁻¹) .

Q. How is its in vitro biological activity assessed in preliminary studies?

Standard assays include:

  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Anticancer screening : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values .
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Critical parameters include:

  • Temperature control : Lower temperatures (0–5°C) during acylation reduce side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance thiazole ring stability, while DCM improves acetamide coupling efficiency .
  • Catalysts : Use of coupling agents like EDC·HCl for amide bond formation, with yields >80% .
  • Workup strategies : Acid-base extraction to remove unreacted starting materials .

Q. Table 2: Optimization Strategies

ParameterOptimal ConditionImpact
Acylation temperature0°C → RTReduces hydrolysis byproducts
Solvent for thiazole synthesisDMFEnhances solubility and reaction rate
CatalystEDC·HClIncreases amide bond yield to 85%

Q. How can contradictions in reported biological activities be resolved?

Discrepancies often arise from structural analogs or assay variability. Mitigation strategies:

  • Comparative SAR studies : Test analogs (e.g., varying halogen substituents) to isolate activity trends .
  • Standardized protocols : Replicate assays under identical conditions (e.g., cell line passage number, incubation time) .
  • Crystallographic data : Correlate activity with conformational features (e.g., planarity of the acetamide group) .

Q. Table 3: Biological Activity Comparison of Structural Analogs

CompoundSubstituentsActivity (IC₅₀, μM)Reference
Analog A2,4-dichloro12.5 (MCF-7)
Analog B2,5-dichloro8.2 (HeLa)
Analog C3,4-diethoxy>50 (Inactive)

Q. What computational methods predict its reactivity and target interactions?

  • Molecular docking : Screen against protein databases (e.g., EGFR kinase) to identify binding modes .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. Key Findings :

  • Docking studies suggest strong hydrogen bonding between the acetamide carbonyl and kinase active sites .
  • MD simulations reveal stable binding with RMSD <2.0 Å after 50 ns .

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